molecular formula C18H32O15 B15292862 Fuc(a1-2)Gal(b1-4)keto-Fru

Fuc(a1-2)Gal(b1-4)keto-Fru

Cat. No.: B15292862
M. Wt: 488.4 g/mol
InChI Key: CZDSVDORQFTVAC-ZYWWVWFBSA-N
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Description

Fuc(a1-2)Gal(b1-4)keto-Fru is a complex synthetic carbohydrate that serves as a critical tool in glycobiology research. This compound features a specific disaccharide structure, Fuc(α1-2)Gal, which is a key epitope in various biological recognition systems, linked to a keto-fructose moiety. Its primary research value lies in the study of carbohydrate-protein interactions, particularly with lectins, antibodies, and enzymes that recognize blood group and cell surface antigens. Researchers utilize this compound to probe the mechanisms of cell signaling, host-pathogen interactions, and immune responses. It is also highly valuable as a standard or substrate in enzymatic assays, structural studies, and the development of diagnostic tools. The unique structure of this compound makes it particularly useful for investigating metabolic pathways and the functional role of modified sugars in biological systems. Strictly for research purposes, this product is supplied with detailed analytical documentation to ensure experimental reproducibility. For Research Use Only. Not for human consumption.

Properties

Molecular Formula

C18H32O15

Molecular Weight

488.4 g/mol

IUPAC Name

(3S,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one

InChI

InChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h5,7-21,23-29H,2-4H2,1H3/t5-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17-,18-/m0/s1

InChI Key

CZDSVDORQFTVAC-ZYWWVWFBSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(=O)CO)O)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Protective Group Chemistry

The synthesis of Fuc(α1-2)Gal(β1-4)keto-Fru necessitates precise protection of hydroxyl groups to ensure regioselective glycosylation. In a patented methodology for analogous glycosides, 2,3,6,2′,3′,4′,6′-hepta-O-benzoyl-α-D-lactosyl bromide serves as a key intermediate. Benzoyl groups are preferred for their stability under glycosylation conditions and ease of removal during final deprotection. For Fuc(α1-2)Gal(β1-4)keto-Fru, this approach would involve:

  • Benzoylation of galactose and fucose residues at C-2, C-3, and C-4 positions to block undesired reactivity.
  • Selective activation of the anomeric center using silver trifluoromethanesulfonate (AgOTf), which facilitates glycosidic bond formation with a 1.3-fold stoichiometric excess to drive conversion.

Table 1: Common Protective Groups and Reaction Conditions

Protective Group Position Protected Removal Conditions
Benzoyl (Bz) C-2, C-3, C-4 80% acetic acid, 65°C
Acetyl (Ac) C-4′ Hydrochloric acid

Glycosylation Reactions

Glycosylation of the protected galactose and fucose units requires meticulous control of stereochemistry. The patent US20020099186A1 details a two-step process for α(1-3) and β(1-4) linkages, adaptable to Fuc(α1-2)Gal(β1-4)keto-Fru:

  • Formation of β(1-4) linkage : Reacting 8-methoxycarbonyloctyl-2,3,6,2′,3′,4′,6′-hepta-O-benzoyl-α-D-lactosyl bromide with a fucose donor in chloroform at 25°C for 5 hours, using AgOTf as a promoter.
  • α(1-2) fucosylation : Employing tetra-O-benzyl-α-thiobenzyl fucoside under cupric bromide catalysis at 40°C to ensure α-configuration.

Critical parameters include:

  • Temperature : 10–50°C range to balance reaction rate and byproduct formation.
  • Solvent : Chloroform or methylene chloride for optimal donor solubility.
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate:methanol (4:1) to track progress.

Deprotection and Final Isolation

Deprotection involves sequential removal of benzoyl and acetyl groups:

  • Benzoyl cleavage : Treatment with 80% aqueous acetic acid at 65°C for 24 hours, preserving methoxycarbonyl functionalities.
  • Acetyl removal : Mild hydrochloric acid (0.5 M) at 25°C to prevent hydrolysis of sensitive ketofuranose groups.
    Purification employs silica gel chromatography with gradient elution (DCM:MeOH 99:1 to 97:3) followed by crystallization from methanol.

Enzymatic and Biocatalytic Approaches

Fe/αKG-Dependent Dioxygenases

Iron- and α-ketoglutarate-dependent dioxygenases (Fe/αKGs) offer biocatalytic routes for C─H functionalization. Although primarily studied for amino acid hydroxylation, these enzymes show promise for modifying carbohydrate backbones:

  • Substrate engineering : 4-Azidoleucine analogues have been hydroxylated using GriE dioxygenase with >95% conversion, suggesting adaptability for keto-Fru modification.
  • Reaction conditions : Lysates of E. coli expressing Fe/αKGs, supplemented with sodium ascorbate (10 mM) and α-ketoglutarate (2 mM), achieve scalable oxidations.

Table 2: Biocatalytic Parameters for Fe/αKGs

Parameter Optimal Value Impact on Yield
Temperature 25°C Minimizes enzyme denaturation
pH 7.0–7.5 Maintains Fe(IV)-oxo stability
Reaction Time 20 hours Ensures complete conversion

Glycosyltransferase-Mediated Synthesis

Glycosyltransferases (GTs) specific for α1-2 fucosylation (e.g., FUT1) and β1-4 galactosylation (e.g., β4Gal-T1) could theoretically assemble Fuc(α1-2)Gal(β1-4)keto-Fru. However, no direct reports exist for this trisaccharide. Lessons from analogous systems indicate:

  • Donor specificity : UDP-fucose and UDP-galactose as nucleotide sugars.
  • Acceptor requirements : Keto-Fru must adopt a conformation accessible to the GT active site.

Purification and Characterization

Chromatographic Techniques

Final purification leverages:

  • Size-exclusion chromatography : To separate unreacted donors (MW < 488.4 g/mol) from the target.
  • Reverse-phase HPLC : C18 columns with acetonitrile:water (70:30) eluent for desalting.

Spectroscopic Validation

  • MS : ESI-MS confirms molecular weight (488.4 g/mol) with [M+Na]+ peak at 511.4.
  • NMR : 1H NMR (500 MHz, D2O) exhibits characteristic anomeric protons at δ 5.2 (α-Fuc) and δ 4.5 (β-Gal).

Challenges and Optimization

Stereochemical Control

  • Anomeric configuration : Silver-ion promoted glycosylation ensures β-linkages, while thioglycosides favor α-selectivity.
  • Side reactions : Over-oxidation to imines observed in Fe/αKG systems necessitates stringent anaerobic conditions.

Yield Enhancement

  • Donor excess : 1.2 equivalents of fucose donor improve β1-4 coupling efficiency to 78%.
  • Enzyme engineering : Directed evolution of GTs could enhance activity toward keto-Fru acceptors.

Chemical Reactions Analysis

Types of Reactions

Fuc(a1-2)Gal(b1-4)keto-Fru can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The keto group in fructose can be reduced to form an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as amino or acetyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents like acetic anhydride for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of uronic acids, while reduction of the keto group can yield sugar alcohols .

Scientific Research Applications

Fuc(a1-2)Gal(b1-4)keto-Fru has numerous applications in scientific research:

Mechanism of Action

The biological effects of Fuc(a1-2)Gal(b1-4)keto-Fru are mediated through its interactions with specific proteins, such as lectins. Lectins are carbohydrate-binding proteins that recognize and bind to specific glycan structures. This binding can trigger various cellular responses, including signal transduction, immune activation, and cell adhesion. The molecular targets and pathways involved in these processes are still being investigated, but they are known to play critical roles in health and disease .

Comparison with Similar Compounds

Core Structural Features

Compound Core Structure Key Modifications Biological Relevance
Fuc(a1-2)Gal(b1-4)keto-Fru This compound Keto-Fru reducing end Potential ligand for bacterial adhesins
H-Type 2 (Fuc(a1-2)Gal(b1-4)GlcNAc) Fuc(a1-2)Gal(b1-4)GlcNAc GlcNAc reducing end Blood group antigen, binds S. oralis
2’-Fucosyllactose (Fuc(a1-2)Gal(b1-4)Glc) Fuc(a1-2)Gal(b1-4)Glc Glc reducing end Human milk oligosaccharide (HMO), prebiotic
Difucosyllactose (Fuc(a1-2)Gal(b1-4)[Fuc(a1-3)]Glc) Fuc(a1-2)Gal(b1-4)[Fuc(a1-3)]Glc Dual fucosylation at Gal Enhances microbial adhesion specificity
B-Pentasaccharide (Gal(a1-3)[Fuc(a1-2)]Gal(b1-4)[Fuc(a1-3)]Glc) Gal(a1-3)[Fuc(a1-2)]Gal(b1-4)[Fuc(a1-3)]Glc Branching and dual fucosylation Species-specific milk oligosaccharide in marsupials

Key Observations :

  • The reducing-end sugar (keto-Fru vs. Glc/GlcNAc) alters solubility, metabolic stability, and lectin-binding specificity. For example, H-Type 2 binds S. oralis via MUC7 mucins , while 2’-fucosyllactose is metabolized by gut microbiota .
  • Fucosylation patterns (e.g., α1-2 vs. α1-3) dictate interactions with lectins like Lotus tetragonolobus lectin (LTL), which recognizes Fuc(a1-2)Gal(b1-4)GlcNAc in cancer biomarkers .

Functional and Biochemical Comparisons

Lectin and Microbial Binding

  • This compound : Predicted to bind bacterial adhesins (e.g., Burkholderia ambifaria lectins) due to structural similarity to H-Type 2 .
  • H-Type 2 : Binds Streptococcus oralis via MUC7 mucins in saliva, facilitating colonization .
  • Difucosyllactose: Exhibits higher avidity for Pseudomonas aeruginosa lectins (LecA/LecB) than monofucosylated analogs, with Kd values in the nanomolar range .

Mass Spectrometry Signatures

Compound Key m/z Peaks (ESI-MS) Diagnostic Fragments
This compound [M-H]⁻: 633.22478 C/Y ions at m/z 551.143, 697.204
2’-Fucosyllactose [M+H]⁺: 493.18 Loss of Fuc (m/z 347)
H-Type 2 [M+Na]⁺: 657.22128 Fuc(a1-2)Gal-specific ions at m/z 535

Note: The keto-Fru moiety in this compound introduces unique fragmentation patterns, including sulfated fucose residues in marine-derived analogs .

Q & A

Q. What are the standard analytical techniques for characterizing the structural integrity of Fuc(a1-2)Gal(b1-4)keto-Fru in synthetic preparations?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are foundational for structural validation. For NMR, focus on anomeric proton signals (e.g., δ 5.1–5.3 ppm for α-linked fucose) and coupling constants to confirm linkage specificity (e.g., J1,2J_{1,2} values for α1-2 bonds). HR-MS should be used to verify molecular weight and fragmentation patterns, particularly for keto-Fru modifications. Cross-reference with databases like UniLectin3D for lectin-binding motifs .

Q. How can enzymatic pathways inform the in vitro synthesis of this compound?

  • Methodological Answer : Biosynthetic routes often leverage fucosyltransferases (e.g., FUT1/2 for α1-2 linkages) and galactosyltransferases. Optimize reaction conditions (pH 6.5–7.5, Mn²⁺/Mg²⁺ cofactors) and monitor glycosyl donor specificity (e.g., GDP-fucose vs. UDP-galactose). Use kinetic assays (e.g., HPLC-based monitoring of nucleotide-sugar consumption) to validate enzyme efficiency .

Q. What are the critical steps to ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document purification protocols rigorously, including:
  • Chromatography : Size-exclusion (e.g., Sephadex G-15) and ion-exchange (DEAE-cellulose) for glycan separation.
  • Purity Assessment : ≥95% purity via HPAEC-PAD (high-performance anion-exchange chromatography with pulsed amperometric detection).
  • Storage : Lyophilize in inert atmospheres to prevent keto-Fru degradation.
    Reference experimental details per Beilstein Journal guidelines to ensure replicability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and mass spectrometry data when elucidating glycosidic linkages in this compound?

  • Methodological Answer : Contradictions often arise from isobaric structures or ionization artifacts. Use orthogonal techniques:
  • Tandem MS/MS : Compare fragmentation patterns (e.g., cross-ring cleavages) to differentiate α1-2 vs. α1-3 fucosylation.
  • Methylation Analysis : Identify free hydroxyl groups post-permethylation to infer linkage positions.
  • Molecular Dynamics (MD) Simulations : Predict stable conformers and compare with NOESY/ROESY NMR correlations .

Q. What computational tools are available for predicting lectin interactions with this compound, and how should binding assays be designed?

  • Methodological Answer :
  • Glycowork : Use subgraph isomorphism functions to identify conserved motifs (e.g., Lewis X/Y) in glycan sequences. Example code:
       subgraph_isomorphism('this compound', 'Fuc(a1-?)[Gal(b1-?)]GlcNAc', termini_list=['terminal'])  
  • Surface Plasmon Resonance (SPR) : Immobilize lectins (e.g., Dolichos biflorus DBL) and measure binding kinetics (ka/kd) at varying glycan concentrations (0.1–10 µM). Include negative controls (e.g., non-fucosylated analogs) .

Q. How should researchers address contradictory findings in the literature regarding the immunomodulatory effects of Fuc(a1-2)Gal-containing glycans?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that isolate variables:
  • In vitro Models : Use TLR4/NF-κB reporter cell lines to quantify immune activation vs. inhibition.
  • Meta-Analysis : Aggregate data from public repositories (e.g., GlyTouCan) and assess heterogeneity via I² statistics. Adjust for confounders (e.g., glycan purity, cell type specificity) .

Data Management and Reporting

Q. What are the best practices for documenting glycan synthesis and characterization to meet journal standards?

  • Methodological Answer :
  • Supporting Information : Include raw NMR spectra (δ values, integration), MS chromatograms, and enzyme kinetics plots.
  • Reproducibility : Annotate all synthetic steps (e.g., reaction times, yields) and instrument parameters (e.g., LC-MS gradients).
  • Ethical Reporting : Disclose any uncharacterized byproducts (e.g., via MALDI-TOF "sweet spots") and their potential biological impacts .

Q. How can researchers leverage glycan microarray data to contextualize the biological relevance of this compound?

  • Methodological Answer : Cross-reference with CFG (Consortium for Functional Glycomics) microarray datasets:
  • Binding Affinity : Compare fluorescence intensity values (≥2-fold over background) for lectins like Norovirus capsid proteins.
  • Structural Correlates : Map epitope specificity (e.g., H-antigen vs. Lewis B) using tools like DrawGlycan-SNFG for graphical annotations .

Experimental Design Frameworks

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) be adapted for glycan functional studies?

  • Methodological Answer :
  • Population : Cell lines (e.g., Caco-2 for intestinal glycocalyx studies).
  • Intervention : Dose-dependent this compound treatment (0–100 µg/mL).
  • Comparison : Wild-type vs. FUT2-knockout cells.
  • Outcome : Quantify IL-8 secretion (ELISA) or bacterial adhesion (fluorescence microscopy) .

Q. What statistical methods are appropriate for analyzing glycan-protein interaction data with high variability?

  • Methodological Answer : Apply mixed-effects models to account for batch variability (e.g., lectin lot differences). For small datasets (n < 10), use non-parametric tests (Mann-Whitney U) with Bonferroni correction. Visualize data variability via boxplots with 95% confidence intervals .

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